molecular formula C6H11NO B1396147 trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine CAS No. 909406-64-0

trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine

Cat. No.: B1396147
CAS No.: 909406-64-0
M. Wt: 113.16 g/mol
InChI Key: AWZIRBSKQVRHQS-GOHHTPAQSA-N
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Description

Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine: is a bicyclic amine with a unique chemical structure. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure .

Industrial Production Methods: : Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: : Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents .

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe in studying biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as trans-6-Hydroxy-1-methyl-2-azabicyclo[3.1.0]hexane share structural similarities.

    Uniqueness: The unique bicyclic structure of this compound imparts specific chemical and physical properties that differentiate it from other compounds.

Properties

IUPAC Name

[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-1-4-5-2-8-3-6(4)5/h4-6H,1-3,7H2/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZIRBSKQVRHQS-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CN)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CN)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine
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trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine
Reactant of Route 3
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine
Reactant of Route 4
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine
Reactant of Route 5
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine
Reactant of Route 6
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine

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